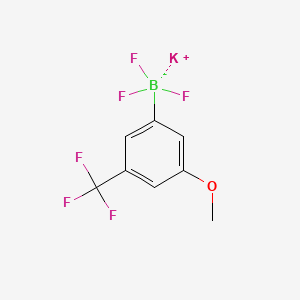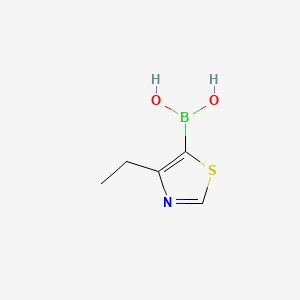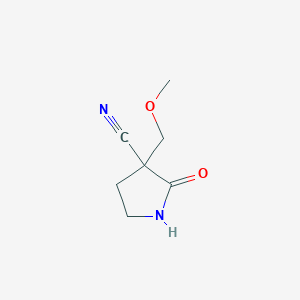
Potassium trifluoro(3-methoxy-5-(trifluoromethyl)phenyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro[3-methoxy-5-(trifluoromethyl)phenyl]boranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in various chemical reactions, particularly in organic synthesis. The presence of trifluoromethyl groups in the compound enhances its stability and reactivity, making it a valuable reagent in both academic and industrial research.
Méthodes De Préparation
The synthesis of potassium trifluoro[3-methoxy-5-(trifluoromethyl)phenyl]boranuide typically involves the reaction of boronic acids or boronate esters with potassium trifluoroborate salts. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or nickel complexes. Industrial production methods may involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Potassium trifluoro[3-methoxy-5-(trifluoromethyl)phenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic or electrophilic reagents. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure.
Applications De Recherche Scientifique
Potassium trifluoro[3-methoxy-5-(trifluoromethyl)phenyl]boranuide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials, including polymers and specialty chemicals
Mécanisme D'action
The mechanism by which potassium trifluoro[3-methoxy-5-(trifluoromethyl)phenyl]boranuide exerts its effects involves the interaction of its boron atom with various molecular targets. The trifluoromethyl groups enhance the compound’s ability to participate in electrophilic and nucleophilic reactions, facilitating the formation of new chemical bonds. The molecular pathways involved depend on the specific application and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
Potassium trifluoro[3-methoxy-5-(trifluoromethyl)phenyl]boranuide can be compared with other similar compounds, such as:
- Potassium trifluoro[4-(trifluoromethyl)phenyl]boranuide
- Potassium trifluoro[3-methoxyphenyl]boranuide
- Potassium trifluoro[3,5-bis(trifluoromethyl)phenyl]boranuide These compounds share similar structural features but differ in the position and number of trifluoromethyl groups, which can influence their reactivity and applications. Potassium trifluoro[3-methoxy-5-(trifluoromethyl)phenyl]boranuide is unique due to its specific substitution pattern, which provides distinct chemical properties and reactivity .
Propriétés
Formule moléculaire |
C8H6BF6KO |
|---|---|
Poids moléculaire |
282.03 g/mol |
Nom IUPAC |
potassium;trifluoro-[3-methoxy-5-(trifluoromethyl)phenyl]boranuide |
InChI |
InChI=1S/C8H6BF6O.K/c1-16-7-3-5(8(10,11)12)2-6(4-7)9(13,14)15;/h2-4H,1H3;/q-1;+1 |
Clé InChI |
PCXQSVVTGQLZPJ-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC(=CC(=C1)OC)C(F)(F)F)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylate](/img/structure/B13473660.png)

![methyl 4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B13473677.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5,5-trifluoro-3-methylpentanoic acid](/img/structure/B13473678.png)


![(2E)-4-chloro-N-[(5-chlorofuran-2-yl)methyl]-N-(2-methylpropyl)pent-2-enamide](/img/structure/B13473716.png)
